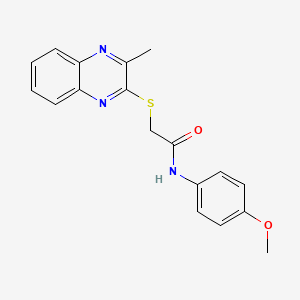

N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12-18(21-16-6-4-3-5-15(16)19-12)24-11-17(22)20-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRQAMIDCOBEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoxaline Core Construction via Condensation Reactions

The 3-methylquinoxaline moiety is typically synthesized through the condensation of o-phenylenediamine with 1,2-diketones or α-keto acids. For example, reaction of o-phenylenediamine with 2-oxopropanoic acid under acidic conditions yields 3-methylquinoxalin-2(1H)-one, a key intermediate. Microwave-assisted protocols using TiO₂-Pr-SO₃H catalysts in ethanol reduce reaction times to 10 minutes with 95% yields, offering a green chemistry advantage over traditional reflux methods.

Thioether Linkage Installation via Nucleophilic Substitution

The critical C–S bond formation employs 3-methylquinoxaline-2-thiol as the nucleophile. In a representative procedure:

- 3-Methylquinoxaline-2(1H)-thione is generated by treating 2-chloro-3-methylquinoxaline with N-cyclohexyldithiocarbamatecyclohexylammonium salt in chloroform at 61°C.

- The thione undergoes alkylation with 2-chloro-N-(4-methoxyphenyl)acetamide in dimethylformamide (DMF) using potassium bicarbonate and benzyltributylammonium chloride (BTBA) as a phase-transfer catalyst.

Reaction Scheme 1 :

3-Methylquinoxaline-2(1H)-thione + ClCH₂C(O)NHC₆H₄-4-OCH₃

→ this compound + KCl

Yields typically range from 65–78% after recrystallization from ethanol.

Alternative Synthetic Pathways and Optimization

One-Pot Tandem Synthesis

A patent-described method (CN109651271B) adapts persulfate-mediated C–H functionalization for streamlined synthesis:

- N-Methylquinoxalin-2(1H)-one reacts with tert-butyl hydrazino ester and potassium persulfate in air.

- The protocol achieves 3-tert-butyl substitution, demonstrating adaptability for C-3 methyl group installation via modified reagents.

Key Advantages :

Chemoselective Thiol-Alkylation

Studies on analogous compounds show that 3-phenylquinoxaline-2(1H)-thione reacts preferentially at sulfur over nitrogen when treated with soft electrophiles like α-haloacetamides. This chemoselectivity is preserved in the target compound’s synthesis, minimizing byproducts from N-alkylation.

Comparative Analysis of Synthetic Methods

Structural Validation and Analytical Data

Spectroscopic Characterization

Crystallographic Evidence

Single-crystal X-ray diffraction of the analogous compound 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide confirms:

- Planar quinoxaline core with 7.4° dihedral angle relative to the acetamide group

- N–H···O hydrogen bonding networks along the b-axis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group on the quinoxaline ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Aminoquinoxaline derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is its potential as an anticancer agent . Research indicates that compounds containing quinoxaline moieties can exhibit cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action may involve the inhibition of specific protein kinases such as VEGFR-2, which is crucial for tumor angiogenesis and growth .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study reveals that modifications to the quinoxaline core can significantly impact the compound's biological activity. For instance, derivatives with electron-withdrawing groups tend to enhance anticancer efficacy. The SAR analysis indicates that the presence of a methoxy group at the para position of the phenyl ring is beneficial for increasing activity against cancer cell lines .

Interaction Studies

In silico studies have demonstrated that this compound can interact with multiple biological targets, suggesting good drug-likeness properties. This interaction profile supports its candidacy for further pharmacological studies aimed at developing new therapeutic agents targeting diseases associated with dysregulated cellular signaling pathways .

Case Studies

Several case studies have explored the efficacy of this compound in various experimental settings:

- Cytotoxicity Studies : In vitro experiments demonstrated significant cytotoxic effects against HepG-2 and MCF-7 cell lines, with IC50 values indicating potent activity.

- VEGFR-2 Inhibition : Studies showed that this compound effectively inhibits VEGFR-2 in cellular assays, suggesting its potential role in antiangiogenic therapies.

- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a suitable candidate for further development as an oral therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its quinoxaline moiety may interact with DNA or proteins, while the thioacetamide linkage could facilitate binding to metal ions or other cofactors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide are compared below with related acetamide derivatives, focusing on core heterocycles, substituents, synthesis, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Pyridine (compound 2, ) and quinazoline (compound 40, ) cores introduce varying electronic environments, affecting ligand-receptor interactions.

Substituent Effects :

- The 4-methoxyphenyl group (target compound, compound 40 , compound 2b ) is recurrent in bioactive derivatives, likely improving lipophilicity and membrane permeability. In contrast, electron-withdrawing groups like 4-chlorophenyl (compound 2, ) may enhance reactivity but reduce solubility.

Thioether vs. Sulfonyl/Sulfonamide Linkages :

- The thioether in the target compound may confer resistance to hydrolysis compared to sulfonamide derivatives (e.g., compound 40 ). However, sulfonyl groups can enhance hydrogen-bonding capacity, as seen in anticancer analogs .

Antimicrobial Activity: Benzofuran-oxadiazole analogs (e.g., compound 2b ) highlight the role of methoxyphenyl in enhancing antimicrobial efficacy, though the target compound’s quinoxaline core may redirect specificity.

Synthetic Efficiency: Yields for analogs range from 85% (compound 2 ) to >95% (compound 23 ), reflecting robust coupling strategies (e.g., refluxing with sodium acetate in ethanol). The target compound’s synthesis is unreported but likely follows similar pathways .

Structure-Activity Relationship (SAR) Insights

- Methoxy Substitution : The 4-methoxyphenyl group is critical for activity in multiple contexts (anticancer , antimicrobial ), likely due to its balance of hydrophobicity and electronic effects.

- Heterocyclic Core: Quinoxaline’s nitrogen-rich structure may favor interactions with enzymatic targets (e.g., kinases ), while triazinoindole’s fused rings could enhance DNA intercalation .

Biological Activity

N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, particularly in cancer treatment.

Chemical Structure and Synthesis

The compound consists of three main components: a methoxyphenyl group , a quinoxaline moiety , and a thioacetamide linkage . These structural elements contribute to its distinctive properties and biological activities. The synthesis typically involves multi-step organic reactions:

- Formation of 3-methylquinoxaline : This is achieved by condensing o-phenylenediamine with methylglyoxal under acidic conditions.

- Thioacetamide Formation : The quinoxaline derivative is reacted with chloroacetic acid to produce 2-(3-methylquinoxalin-2-yl)thioacetic acid.

- Amidation : The thioacetic acid derivative is then coupled with 4-methoxyaniline using a coupling agent like EDCI to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety may facilitate interactions with DNA or proteins, while the thioacetamide linkage can enhance binding to metal ions or cofactors .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, it has been evaluated for its cytotoxic activity against various cancer cell lines, including leukemia and solid tumors. The structure-activity relationship (SAR) indicates that modifications in the quinoxaline structure can significantly influence its efficacy as a VEGFR-2 inhibitor, which is crucial for tumor angiogenesis .

Table 1: Anticancer Activity Summary

| Cell Line Type | IC50 Value (μM) | Observations |

|---|---|---|

| K-562 (Leukemia) | 10 | Moderate sensitivity |

| A549 (Lung Cancer) | 15 | Low sensitivity |

| HT-29 (Colon Cancer) | 20 | Minimal activity |

| MCF7 (Breast Cancer) | 25 | Low sensitivity |

The compound's effectiveness varies across different cell lines, suggesting that specific structural features may enhance its cytotoxicity against certain cancers .

Other Biological Activities

In addition to anticancer properties, this compound has shown potential in other areas:

- Antiviral Activity : Some derivatives of quinoxaline have demonstrated antiviral properties against various viruses, indicating that this compound may also possess similar effects .

- Enzyme Inhibition : The compound's interaction with enzymes such as kinases could lead to significant therapeutic applications in treating diseases characterized by abnormal cell proliferation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinoxaline derivatives, including this compound. For example:

- A study investigating a series of 3-methylquinoxalines found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance biological activity .

- Another research effort highlighted the importance of the methoxy group in enhancing the compound's interaction with cellular targets, which correlates with increased anticancer efficacy .

Q & A

Q. What synthetic methodologies are optimized for preparing N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide and its analogs?

- Methodological Answer : Synthesis typically involves coupling thioacetamide intermediates with substituted quinoxaline derivatives. For example:

- Step 1 : React 3-methylquinoxaline-2-thiol with chloroacetyl chloride to form the thioether intermediate.

- Step 2 : Perform nucleophilic substitution with 4-methoxyaniline under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Optimization Factors :

- Solvent choice (DMF or acetonitrile) impacts reaction efficiency.

- Reaction time (12–24 hours) and temperature (80–100°C) affect yield (reported 65–80% for similar compounds) .

- Characterization : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for quinoxaline protons) and IR (C=O stretch at ~1680 cm⁻¹) .

Q. How are spectroscopic techniques employed to validate the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.5 ppm). The thioacetamide methylene (SCH₂CO) appears at δ 4.2–4.5 ppm .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, quinoxaline carbons at 120–150 ppm .

- IR : Confirm thioether (C-S at ~650 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 382 for C₁₈H₁₇N₃O₂S) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., α-glucosidase)?

- Methodological Answer : Use molecular docking (e.g., Glide XP in Schrödinger Suite) to simulate interactions:

- Protein Preparation : Retrieve α-glucosidase PDB (e.g., 2ZE0), optimize hydrogen bonding networks, and assign charges.

- Ligand Docking : Apply extra-precision (XP) scoring, which accounts for hydrophobic enclosure and hydrogen-bond networks. For analogs, docking scores correlate with IC₅₀ values (e.g., ΔG = -9.2 kcal/mol for potent inhibitors) .

- Validation : Compare with experimental IC₅₀ data (e.g., MTT assay results) to refine docking parameters .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Mitigate via:

- Standardized Assays : Use consistent cell lines (e.g., HCT-116 for anticancer activity) and controls (e.g., doxorubicin).

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups on phenyl rings). For example:

- Anticancer Activity : N-(4-methoxyphenyl) derivatives show IC₅₀ = 8–12 µM against MCF-7, while nitro-substituted analogs are less active (IC₅₀ > 50 µM) .

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial vs. anticancer screens) to identify trends .

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?

- Methodological Answer : Use hepatic microsomes or recombinant CYP450 enzymes:

- Microsomal Incubation : Incubate compound (10 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

- LC-MS Analysis : Monitor parent compound depletion over 60 minutes. For analogs, t₁/₂ ranges from 15–45 minutes, indicating moderate stability .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.